({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzyl group, a fluorobenzyl ether, and a tetrazole-thio linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}ethanamine
- N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine
Uniqueness
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21ClFN5OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H21ClFN5OS/c1-26-19(23-24-25-26)28-10-4-9-22-12-15-11-16(20)7-8-18(15)27-13-14-5-2-3-6-17(14)21/h2-3,5-8,11,22H,4,9-10,12-13H2,1H3 |
InChI Key |
JHCWGQKLJOGGAR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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